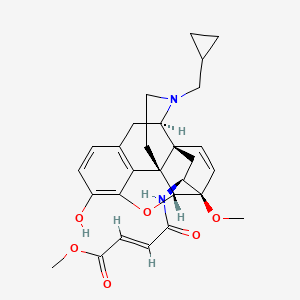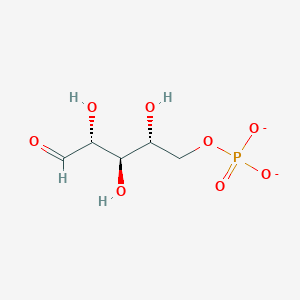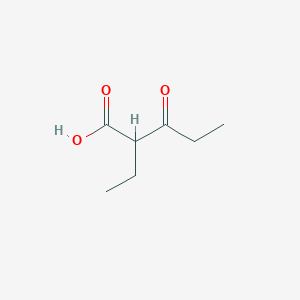
Rotundine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rotundine b belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. Rotundine b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, rotundine b is primarily located in the membrane (predicted from logP). Outside of the human body, rotundine b can be found in root vegetables. This makes rotundine b a potential biomarker for the consumption of this food product.
Scientific Research Applications
NMR Chiral Solvating Agent
Rotundine has been utilized as a chiral auxiliary for NMR analysis, proving to be an effective chiral solvating agent (CSA). It significantly aids in the NMR analysis of racemic carboxylic acids, offering insights into stoichiometry and concentration effects on observed shift non-equivalence, which is crucial for understanding molecular structures (Jiang & Su, 2000).
Polymorphic Properties
Rotundine exhibits pseudopolymorphism, presenting both anhydrous form and monohydrate. These forms have been isolated and prepared through systemic crystallization screening. This study is significant as it reports the anhydrous form for the first time, employing various sophisticated techniques like single crystal X-ray diffractometry, powder X-ray diffractometry, and FT-IR spectroscopy to delve into the polymorphic nature of Rotundine (Shi-ying et al., 2015).
Spectroscopy Studies
Advanced spectroscopic methods have been employed to study Rotundine, including infrared spectroscopy (IR), normal Raman spectroscopy (NRS), and surface-enhanced Raman spectroscopy (SERS). These studies, grounded in density functional theory (DFT), provide comprehensive vibrational peak assignments and shed light on the molecule's interaction forces. This research is vital for the rapid, feature, and trace identification of Rotundine, contributing significantly to the understanding of its structure and interactions at the molecular level (Jun-ping et al., 2014).
Therapeutic Potential
Rotundine's pharmacological profile, including its interaction with various receptors, suggests potential therapeutic applications, such as treating cocaine addiction. This potential is based on preclinical studies showing its attenuating effects on cocaine's reinforcing/rewarding effects and relapse in rat models. Moreover, its safety profile and challenges associated with its approval are also under exploration, indicating a holistic approach towards understanding its therapeutic viability (Jia Bei & John, 2012).
properties
Product Name |
Rotundine B |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(1,5,5-trimethyl-6,7-dihydrocyclopenta[c]pyridin-6-yl)butan-2-ol |
InChI |
InChI=1S/C15H23NO/c1-10(17)5-6-12-9-13-11(2)16-8-7-14(13)15(12,3)4/h7-8,10,12,17H,5-6,9H2,1-4H3 |
InChI Key |
IMDXDPUTIISQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1CC(C2(C)C)CCC(C)O |
synonyms |
rotundine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)



![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)

